molecular formula C18H19FO4 B3936181 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B3936181
M. Wt: 318.3 g/mol
InChI Key: ZJNJYUYWVKKXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzaldehyde family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to protect against oxidative stress and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Another area of interest is the study of 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde and to identify any potential side effects or limitations of its use.

Scientific Research Applications

4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO4/c1-21-18-12-14(13-20)4-9-17(18)23-11-3-2-10-22-16-7-5-15(19)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNJYUYWVKKXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6469798

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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